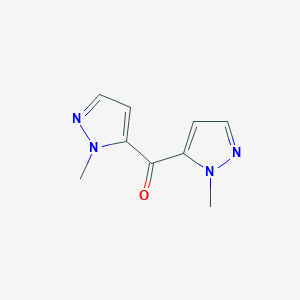

![molecular formula C11H10FLiN2O2 B2430385 Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197054-83-2](/img/structure/B2430385.png)

Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

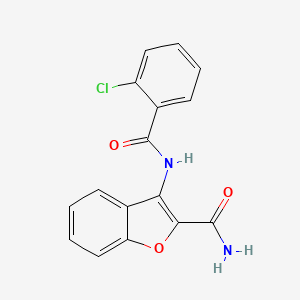

“Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate” is an organic compound and a pharmaceutical intermediate, primarily used in laboratory research and chemical pharmaceutical synthesis processes . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Aplicaciones Científicas De Investigación

- Imidazole derivatives, including those containing a fluorine-substituted benzo[d]imidazole core, have shown promising antimicrobial potential . Researchers have synthesized and evaluated these compounds for their antibacterial, antifungal, and antiviral activities.

- For instance, compound 1a and 1b demonstrated good antimicrobial effects .

- Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strains .

- Compound 6f, based on the 1H-benzo[d]imidazole scaffold, was investigated for its effects on PA phenotypes, including pyocyanin and AQ signal levels .

Antimicrobial Activity

Anti-Tubercular Activity

Pseudomonas aeruginosa (PA) Phenotypes

Biofilm Inhibition

Crystal Structures and Solid-State NMR

Drug Development and AMR Challenges

Mecanismo De Acción

Target of Action

Similar compounds such as 6-bromo-4-fluoro-1-isopropyl-2-methyl-1h-benzo[d]imidazole have been used in the preparation of abemaciclib , a kinase inhibitor for the treatment of certain types of cancer

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit kinase activity . Kinases are enzymes that add phosphate groups to other proteins, which can activate or deactivate these proteins and thus influence cell signaling pathways .

Propiedades

IUPAC Name |

lithium;6-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2.Li/c1-6(2)14-9-5-7(12)3-4-8(9)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTADYLJMXQLCD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)N1C2=C(C=CC(=C2)F)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile](/img/structure/B2430314.png)

![2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B2430315.png)

![N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430316.png)

![rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2430317.png)

![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one](/img/structure/B2430318.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2430323.png)